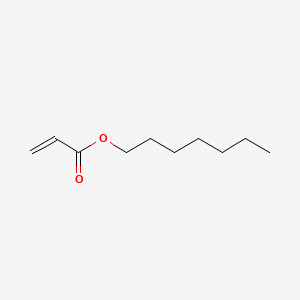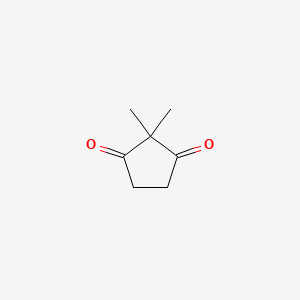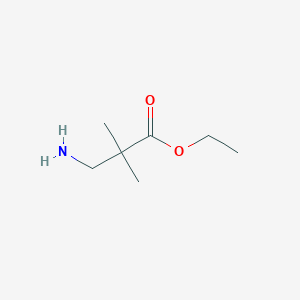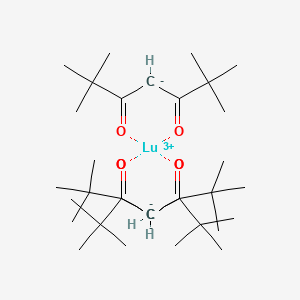
p-Bis(hydroperoxyisopropyl)benzene
説明
P-Bis(hydroperoxyisopropyl)benzene, commonly known as BIPB, is a peroxide compound that is widely used in the chemical industry as a radical initiator for polymerization reactions. BIPB has a unique structure that allows it to act as a free radical generator, which is essential for many industrial processes.
科学的研究の応用
Corrosion Inhibition : Research by Hegazy, Abdallah, and Ahmed (2010) in "Corrosion Science" explored novel cationic gemini surfactants as corrosion inhibitors for carbon steel pipelines. These inhibitors demonstrated excellent performance in 1 M HCl solution, showing the potential of such compounds in protecting metal infrastructure against corrosion (Hegazy, Abdallah & Ahmed, 2010).
Electropolymerization : Larmat et al. (1996) in the "Journal of The Electrochemical Society" discussed the electropolymerization of 1,4‐bis(Pyrrol‐2‐yl)benzene, highlighting the potential of such processes in creating conducting polymers with low oxidation potentials and high electroactivity. This is relevant for developing advanced materials for electronic applications (Larmat, Soloducho, Katritzky & Reynolds, 1996).
Synthesis of Stable Hypervalent Carbon Compounds : Akiba et al. (2005) in the "Journal of the American Chemical Society" focused on synthesizing and characterizing stable hypervalent carbon compounds. Such compounds have implications in the study of carbon chemistry and potential applications in organic synthesis and material science (Akiba et al., 2005).
Glucose Sensing : A study by Polášek et al. (1991) in "Analytica Chimica Acta" developed an amperometric glucose sensor based on glucose dehydrogenase immobilized on a graphite electrode. This research contributes to the field of biosensors, particularly for glucose monitoring, which is crucial in diabetes management (Polášek, Gorton, Appelqvist, Marko‐Varga & Johansson, 1991).
Organic Electroluminescent Devices : Hutten et al. (1999) in the "Journal of the American Chemical Society" investigated molecular packing in semiconducting phenylenevinylene oligomer and polymer. Their work is significant for the development of organic electroluminescent devices, which are used in various display technologies (Hutten, Wildeman, Meetsma & Hadziioannou, 1999).
Oxidation Catalysis : Research by Shul’pin et al. (2007) in "Catalysis Communications" explored the use of maltolato vanadium complexes for the oxidation of hydrocarbons with hydrogen peroxide. This work contributes to the field of catalysis, particularly in the development of efficient and selective oxidation processes (Shul’pin, Mishra, Shul’pina, Strelkova & Pombeiro, 2007).
Safety and Hazards
According to the safety data sheet, p-Bis(hydroperoxyisopropyl)benzene can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with care, using protective gloves, eye protection, and face protection. It should be used only outdoors or in a well-ventilated area .
特性
IUPAC Name |
1,4-bis(2-hydroperoxypropan-2-yl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O4/c1-11(2,15-13)9-5-7-10(8-6-9)12(3,4)16-14/h5-8,13-14H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REGMWDPZVFOJLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C(C)(C)OO)OO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10185478 | |
| Record name | Hydroperoxide, (1,4-phenylenebis(1-methylethylidene))bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10185478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3159-98-6 | |
| Record name | 1,1′-[1,4-Phenylenebis(1-methylethylidene)]bis[hydroperoxide] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3159-98-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroperoxide, (1,4-phenylenebis(1-methylethylidene))bis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003159986 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroperoxide, (1,4-phenylenebis(1-methylethylidene))bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10185478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydroperoxide, 1,1'-[1,4-phenylenebis(1-methylethylidene)]bis | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.113 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![5-Chloro-2-[(3-chlorobenzyl)oxy]benzaldehyde](/img/structure/B1594938.png)






![4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1594952.png)

